molecular formula C44H50N4O11S2 B14913419 NC-III-49-1

NC-III-49-1

Cat. No.: B14913419
M. Wt: 875.0 g/mol
InChI Key: VGOFJMULWAVDMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NC-III-49-1 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. Specific details on the synthetic routes and reaction conditions are proprietary and not publicly disclosed .

Industrial Production Methods

Industrial production methods for this compound are also proprietary. it is known that the compound is produced under stringent conditions to ensure high purity and consistency .

Mechanism of Action

NC-III-49-1 exerts its effects by binding to bromodomain and extraterminal domain proteins, specifically BRD4 and BRDT isoforms. This binding inhibits the interaction of these proteins with acetylated lysine residues on histones, leading to decreased expression of c-Myc and subsequent antiproliferative effects .

Properties

Molecular Formula

C44H50N4O11S2

Molecular Weight

875.0 g/mol

IUPAC Name

N-[4-[2-[2-[2-[2-[4-(ethylsulfonylamino)-2-(2-methyl-1-oxoisoquinolin-4-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]-3-(2-methyl-1-oxoisoquinolin-4-yl)phenyl]ethanesulfonamide

InChI

InChI=1S/C44H50N4O11S2/c1-5-60(51,52)45-31-15-17-41(37(27-31)39-29-47(3)43(49)35-13-9-7-11-33(35)39)58-25-23-56-21-19-55-20-22-57-24-26-59-42-18-16-32(46-61(53,54)6-2)28-38(42)40-30-48(4)44(50)36-14-10-8-12-34(36)40/h7-18,27-30,45-46H,5-6,19-26H2,1-4H3

InChI Key

VGOFJMULWAVDMV-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)NC1=CC(=C(C=C1)OCCOCCOCCOCCOC2=C(C=C(C=C2)NS(=O)(=O)CC)C3=CN(C(=O)C4=CC=CC=C43)C)C5=CN(C(=O)C6=CC=CC=C65)C

Origin of Product

United States

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